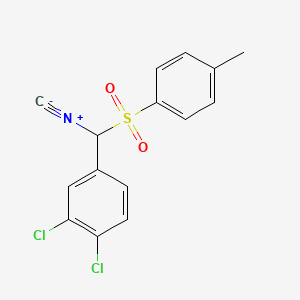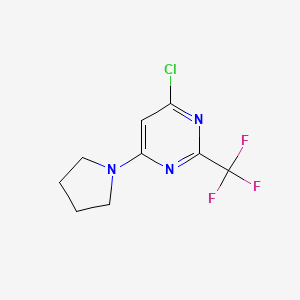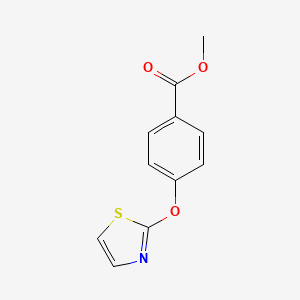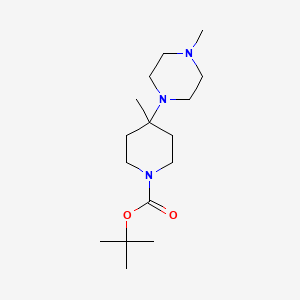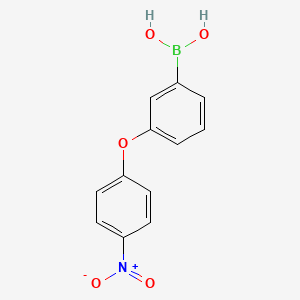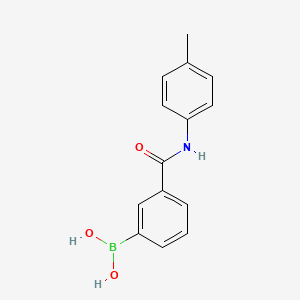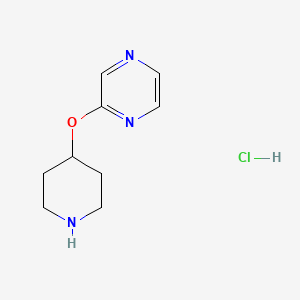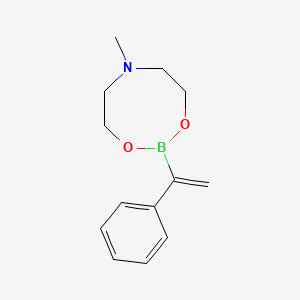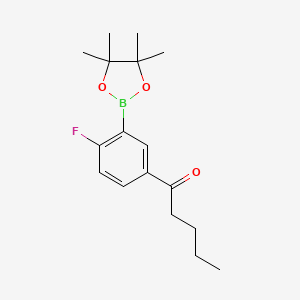
2-甲氧基-4-(三氟甲基)苯乙酸
描述
2-Methoxy-4-(trifluoromethyl)phenylacetic acid is commonly used as a derivatizing agent in Mosher ester analysis and Mosher amide analysis . These are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines .
Synthesis Analysis
The synthesis of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid involves several steps. One of the key steps is the diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3, and t-amyl alcohol .Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid can be represented by the Inchi Code:1S/C10H9F3O3/c1-16-8-5-7 (10 (11,12)13)3-2-6 (8)4-9 (14)15/h2-3,5H,4H2,1H3, (H,14,15) . Chemical Reactions Analysis
As a derivatizing agent, 2-Methoxy-4-(trifluoromethyl)phenylacetic acid reacts with an alcohol or amine of unknown stereochemistry to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19 F NMR spectroscopy .Physical And Chemical Properties Analysis
2-Methoxy-4-(trifluoromethyl)phenylacetic acid is a solid substance . It has a molecular weight of 234.17 . The compound has a melting point of 46-49 °C and a boiling point of 105-107 °C at 1 mmHg .科学研究应用
莫舍酯分析和绝对构型测定
莫舍酰胺分析
抗血栓形成和脂氧合酶抑制剂研究
胃肠动力增强
神经保护作用
化学合成和药物化学
作用机制
Target of Action
Similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting a possible role in these pathways.
Mode of Action
It is commonly used as a derivatizing agent in mosher ester analysis , an NMR-based method for determining the absolute configuration of the chiral carbon center in a secondary alcohol . This suggests that the compound may interact with its targets through the formation of ester bonds.
Biochemical Pathways
Based on its use in the synthesis of potential antithrombotics and lipoxygenase inhibitors , it may be involved in the regulation of blood coagulation and inflammation pathways.
Result of Action
Its use as a derivatizing agent in mosher ester analysis suggests that it may induce changes in the stereochemical configuration of secondary alcohols .
Action Environment
Safety data suggests that it should be stored in a dry, cool, and well-ventilated place .
安全和危害
The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
生化分析
Biochemical Properties
2-Methoxy-4-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to undergo diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, palladium acetate, potassium bicarbonate, and t-amyl alcohol . These interactions suggest that 2-Methoxy-4-(trifluoromethyl)phenylacetic acid can participate in complex biochemical pathways, potentially affecting various metabolic processes.
Cellular Effects
The effects of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, methoxy-substituted cyclic compounds, including 2-Methoxy-4-(trifluoromethyl)phenylacetic acid, have been shown to induce apoptosis and modulate the cell cycle in estrogen receptor-negative breast cancer cells . This indicates that the compound can have significant impacts on cell viability and proliferation.
Molecular Mechanism
At the molecular level, 2-Methoxy-4-(trifluoromethyl)phenylacetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interactions at the benzylic position, such as free radical bromination and nucleophilic substitution, highlight its potential to participate in complex chemical reactions . These interactions can result in significant biochemical changes within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Methoxy-4-(trifluoromethyl)phenylacetic acid remains stable under ambient temperature conditions
Dosage Effects in Animal Models
The effects of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses might be more beneficial. For instance, the compound’s specific target organ toxicity, particularly on the respiratory system, has been noted . Understanding the dosage-dependent effects is essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-Methoxy-4-(trifluoromethyl)phenylacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in diolefination reactions mediated by amino acid ligands suggests its participation in complex metabolic processes . These interactions can affect the overall metabolic state of cells and tissues.
Transport and Distribution
The transport and distribution of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid within cells and tissues are critical for its biological activity. The compound is not regulated for transport of dangerous goods, indicating its relative safety in handling and distribution . Its interactions with specific transporters or binding proteins and its localization within cells require further study to fully understand its distribution patterns.
属性
IUPAC Name |
2-[2-methoxy-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-8-5-7(10(11,12)13)3-2-6(8)4-9(14)15/h2-3,5H,4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVKLECZJRZMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243198 | |
| Record name | 2-Methoxy-4-(trifluoromethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017779-22-4 | |
| Record name | 2-Methoxy-4-(trifluoromethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-(trifluoromethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



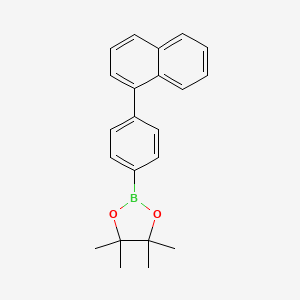
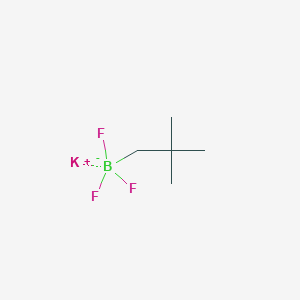

![7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393134.png)
